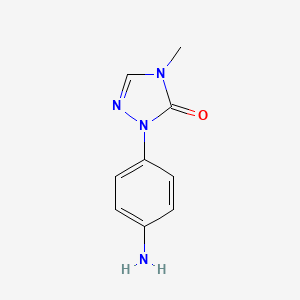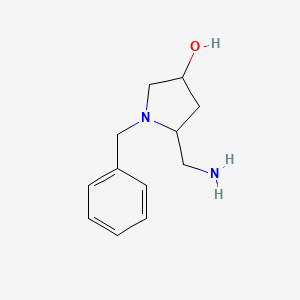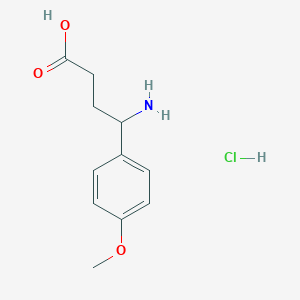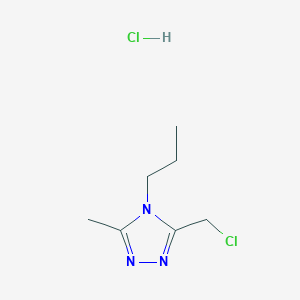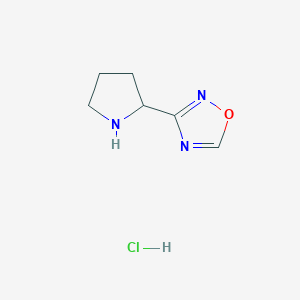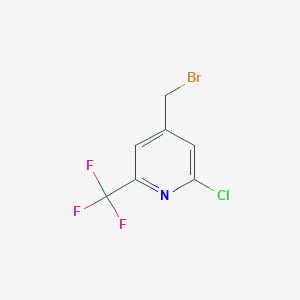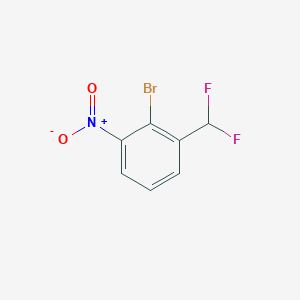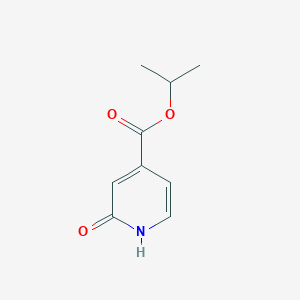
tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate
カタログ番号 B1377213
CAS番号:
1134327-87-9
分子量: 264.32 g/mol
InChIキー: ZTNFKUOAJCTSHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate” consists of a carbamate group attached to a pyridin-3-yl group via a 4-oxo-4-butyl linker . The molecule has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Physical And Chemical Properties Analysis
“tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 430.5±25.0 °C at 760 mmHg, and a flash point of 214.2±23.2 °C . It has a polar surface area of 68 Å2 and a molar volume of 242.1±3.0 cm3 .科学的研究の応用
Photoredox-Catalyzed Cascade to Access 3-Aminated Chromones
- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is reported, leading to the assembly of 3-aminochromones under mild conditions. This method facilitates the construction of diverse amino pyrimidines (Wang et al., 2022).
Application in Organic Syntheses
- The compound demonstrates its utility in organic synthesis, exemplified in the preparation of an all-cis trisubstituted pyrrolidin-2-one (Weber et al., 1995).
Inhibitor Synthesis
- Utilized in the synthesis of a lymphocyte function-associated antigen 1 inhibitor, showcasing a scalable and practical synthesis (Li et al., 2012).
Lithiation Studies
- In studies of lithiation, tert-butyl N-(pyridin-3-ylmethyl)carbamate shows reactivity with various electrophiles, offering a pathway to substituted derivatives (Smith et al., 2013).
One-Pot Tandem Palladium-Catalysed Amination
- This compound is used in the one-pot tandem palladium-catalysed amination and intramolecular amidation, showing its versatility in chemical synthesis (Scott, 2006).
Diels‐Alder Reaction Studies
- Involved in the preparation and study of a Diels‐Alder reaction, indicating its role in complex organic reaction mechanisms (Padwa et al., 2003).
Crystal Structures of Derivatives
- Research on isomorphous crystal structures of derivatives includes tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlighting its application in crystallography (Baillargeon et al., 2017).
Regioselectivity in Synthesis of Pyrazoles
- A comparative study on the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrates its significance in optimizing synthetic routes (Martins et al., 2012).
Synthesis of Carbazole Derivatives
- Used in the synthesis of carbazole derivatives, offering insights into the preparation of complex heterocyclic compounds (Mudadu et al., 2008).
Asymmetric Mannich Reaction
- Plays a role in the asymmetric Mannich reaction, underscoring its importance in stereoselective synthesis (Yang et al., 2009).
Electrochemistry and Electrocatalytic Activity
- Its derivatives, such as cobalt phthalocyanine complexes, have been studied for electrochemical and electrocatalytic activities, showing potential in material science (Acar et al., 2018).
特性
IUPAC Name |
tert-butyl N-(4-oxo-4-pyridin-3-ylbutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-12(17)11-6-4-8-15-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFKUOAJCTSHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743251 |
Source


|
| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate | |
CAS RN |
1134327-87-9 |
Source


|
| Record name | 1,1-Dimethylethyl N-[4-oxo-4-(3-pyridinyl)butyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Bromo-2-nitro-6-(propan-2-yl)aniline
1423024-65-0
5-(Aminomethyl)-1-benzylpyrrolidin-3-ol
1423023-91-9


